![molecular formula C24H30N6O3 B1222288 N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1222288.png)
N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide is a pyridopyrimidine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Research has focused on synthesizing various derivatives of pyrimidine to enhance their cytotoxic activity against carcinogenic cells. For example, the work of Abu‐Hashem and Al-Hussain (2022) in "Molecules" demonstrated that compounds like imidazo[4,5-b]quinoxaline-indolinone and thiazolopyrimidine-oxoindoline, among others, showed significant anti-proliferative activities against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).
Heterocyclic Synthesis
The synthesis of novel pyrimidine derivatives has been a subject of interest due to their potential applications in various fields. For instance, Ho and Suen (2013) in "Journal of Chemistry" synthesized a series of N-cycloalkanes, morpholine, and pyrazole derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety (Ho & Suen, 2013).
Potential Anti-Inflammatory and Analgesic Agents
The exploration of derivatives for potential anti-inflammatory and analgesic applications has been another area of interest. Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" synthesized novel compounds derived from visnaginone and khellinone, showing significant inhibitory activity on cyclooxygenase enzymes and potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiallergy Agents
The development of antiallergy agents is another promising area. Rykowski and Pucko (1999) in "Acta poloniae pharmaceutica" described a novel route to synthesize 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, which could have potential as antiallergy agents (Rykowski & Pucko, 1999).
Gastroprotective Activity
Research into the gastroprotective effects of pyrimidine derivatives has shown promising results. Hermecz et al. (1992) in "Acta physiologica Hungarica" investigated the cytoprotective effect of various 4h-pyrido[1,2-a]pyrimidin-4-one derivatives, finding that certain compounds had significant gastroprotective effects (Hermecz et al., 1992).
Eigenschaften
Produktname |
N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide |
|---|---|
Molekularformel |
C24H30N6O3 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
N-cyclopentyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H30N6O3/c25-21-18(23(31)26-17-6-1-2-7-17)16-19-22(27-20-8-3-4-10-29(20)24(19)32)30(21)11-5-9-28-12-14-33-15-13-28/h3-4,8,10,16-17,25H,1-2,5-7,9,11-15H2,(H,26,31) |
InChI-Schlüssel |
FGSZILDPBBWYSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methyl-3-oxo-2-azabicyclo[2.2.2]octan-6-yl) 3-methyl-5-(4-phenylphenyl)pentanoate](/img/structure/B1222205.png)
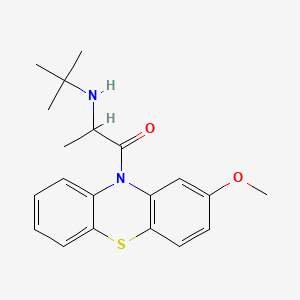
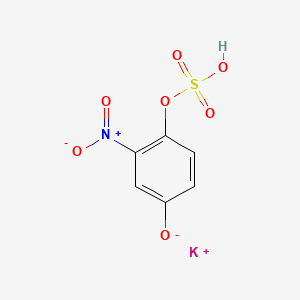
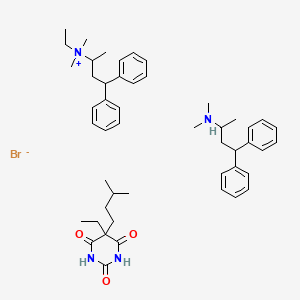


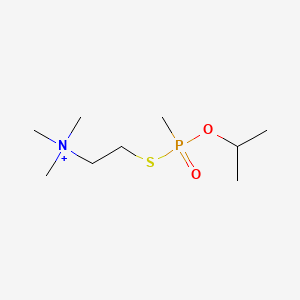
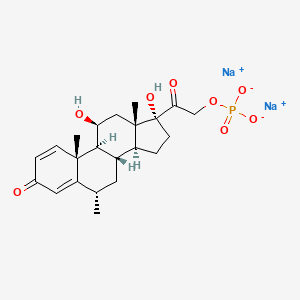

![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)


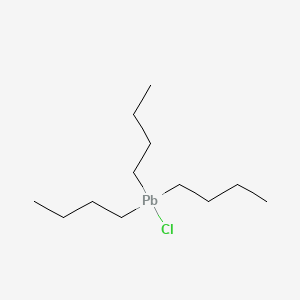
![3-[[(3-Acetylanilino)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1222228.png)